

An In-depth Technical Guide to the Molecular Structure of Diethylammonium Diethyldithiocarbamate

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Compound of Interest

Compound Name: *Diethylammonium diethyldithiocarbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **diethylammonium diethyldithiocarbamate**, detailing its structural parameters, experimental characterization protocols, and relevant biological context.

Molecular Structure and Crystallography

Diethylammonium diethyldithiocarbamate, with the chemical formula $[(\text{CH}_3\text{CH}_2)_2\text{NH}_2]^+[(\text{CH}_3\text{CH}_2)_2\text{NCS}_2]^-$, is an ionic compound formed by a diethylammonium cation and a diethyldithiocarbamate anion. The crystal structure has been determined by X-ray crystallography, revealing a monoclinic system with the space group $P2_1/c$.^[1] The structure is characterized by helical chains of ions linked by hydrogen bonds.^[2]

The diethylammonium cation and the diethyldithiocarbamate anion are connected through hydrogen bonds between the ammonium hydrogen atoms and the sulfur atoms of the dithiocarbamate group.^[2] Specifically, N-H...S hydrogen bonds with distances of 2.42 Å and 2.46 Å are observed.^[2]

Crystallographic Data

The crystallographic parameters for **diethylammonium diethyldithiocarbamate** are summarized in the table below.

Parameter	Value	Reference
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ /c	[1]
a	11.175 Å	[1]
b	7.756 Å	[1]
c	15.606 Å	[1]
β	90.53°	[1]
V	1352.3 Å ³	[2]
D _m	1.094 Mg m ⁻³	[2]
D _x	1.092 Mg m ⁻³	[2]

Key Bond Lengths and Angles

The following tables summarize key intramolecular bond lengths and angles for the diethyldithiocarbamate anion and the diethylammonium cation, as determined by X-ray diffraction.[2]

Diethyldithiocarbamate Anion

Bond	Length (Å)
C(1)-S(1)	1.723(2)
C(1)-S(2)	1.707(2)
C(1)-N(1)	1.331(2)
N(1)-C(2)	1.486(3)
N(1)-C(4)	1.488(3)
C(2)-C(3)	1.511(4)
C(4)-C(5)	1.507(4)

Angle	Degree (°)
S(1)-C(1)-S(2)	121.3(1)
S(1)-C(1)-N(1)	118.8(2)
S(2)-C(1)-N(1)	119.9(2)
C(1)-N(1)-C(2)	123.0(2)
C(1)-N(1)-C(4)	121.7(2)
C(2)-N(1)-C(4)	115.3(2)
N(1)-C(2)-C(3)	111.9(2)
N(1)-C(4)-C(5)	112.1(2)

Diethylammonium Cation

Bond	Length (Å)
N(2)-C(6)	1.496(3)
N(2)-C(8)	1.498(3)
C(6)-C(7)	1.502(4)
C(8)-C(9)	1.504(4)

Angle	Degree (°)
C(6)-N(2)-C(8)	115.1(2)
N(2)-C(6)-C(7)	111.5(2)
N(2)-C(8)-C(9)	111.4(2)

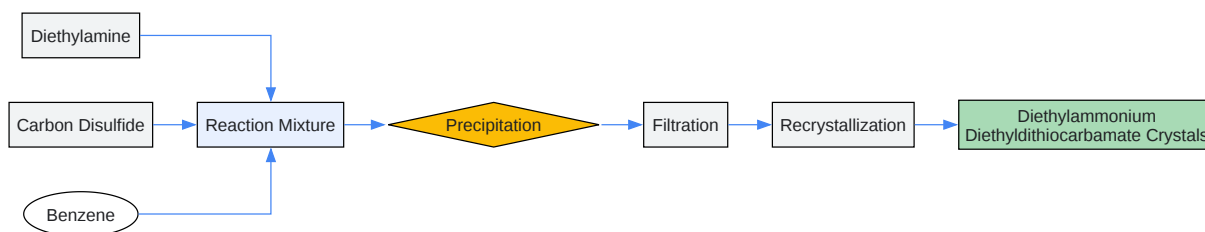
Experimental Protocols

Synthesis

A common method for the synthesis of **diethylammonium diethyldithiocarbamate** involves the reaction of diethylamine with carbon disulfide.^[2]^[3]

Protocol:

- Dissolve diethylamine in a suitable organic solvent, such as benzene.^[2]
- Add carbon disulfide to the solution. The reaction is typically carried out at room temperature.
- The product, **diethylammonium diethyldithiocarbamate**, precipitates from the solution.
- The precipitate can be collected by filtration and recrystallized from a mixture of carbon disulfide and petroleum ether to obtain pure, colorless needle-like crystals.^[2]



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Synthesis workflow for **diethylammonium diethyldithiocarbamate**.

X-ray Crystallography

The determination of the molecular structure is achieved through single-crystal X-ray diffraction.

Protocol:

- A suitable single crystal of **diethylammonium diethyldithiocarbamate** is mounted on a goniometer head.
- The crystal is placed in a stream of X-rays, typically from a Mo K α radiation source.[2]
- The diffraction data are collected using a diffractometer. Data collection involves rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.
- The collected data are processed, which includes corrections for Lorentz and polarization effects, and absorption.[2]
- The crystal structure is solved using direct methods and refined using least-squares techniques.[2]

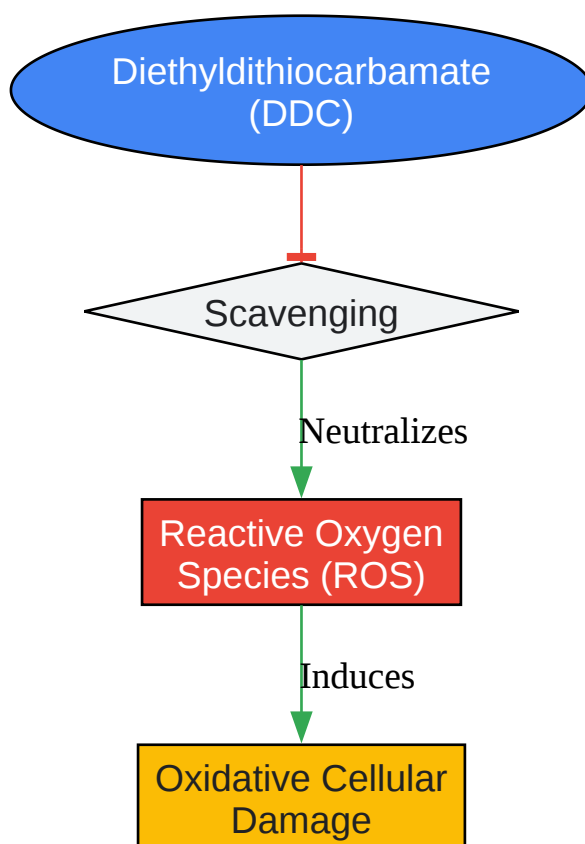
Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded to elucidate the chemical environment of the hydrogen and carbon atoms.[4][5] Spectra are typically acquired in deuterated chloroform (CDCl_3).[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[5] Samples are often prepared as KBr discs.[6]
- Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the constituent ions, confirming the molecular weight.[5][7]

Biological Activity and Signaling

Dithiocarbamates, including **diethylammonium diethyldithiocarbamate**, have garnered interest for their biological activities. They are known to act as antioxidants and can chelate metal ions.[8] The antioxidant properties of diethyldithiocarbamate (DDC), the anionic component, involve scavenging reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[8] This activity may contribute to protective effects against oxidative stress-related cellular damage.



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